![molecular formula C14H21NS B13947190 1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane CAS No. 351328-45-5](/img/structure/B13947190.png)
1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is a complex organic compound with a unique tricyclic structure. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common method involves the Diels-Alder reaction followed by isothiocyanation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its stability and reactivity make it a useful tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: A simpler tricyclic compound with similar structural features.
Isotwistane: Another tricyclic compound with different functional groups.
Tricyclo[4.3.1.03,7]decane: A related compound with a different ring structure.
Uniqueness
TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is unique due to its specific combination of a tricyclic core and isothiocyanato functional group. This combination imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
351328-45-5 |
|---|---|
Molekularformel |
C14H21NS |
Molekulargewicht |
235.39 g/mol |
IUPAC-Name |
1-isothiocyanato-3,5,7-trimethyladamantane |
InChI |
InChI=1S/C14H21NS/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)15-10-16/h4-9H2,1-3H3 |
InChI-Schlüssel |
VGPIOEGZPIVUOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N=C=S)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


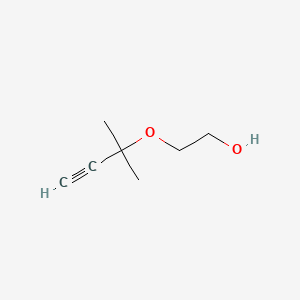
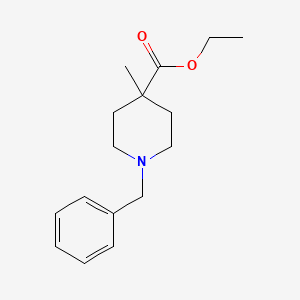

![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
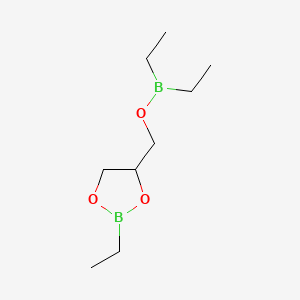
![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)
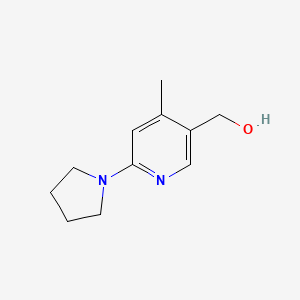
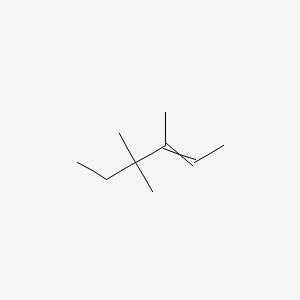
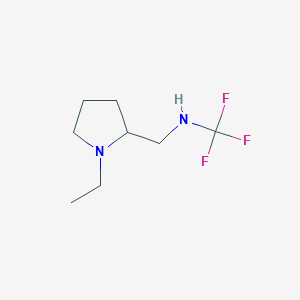
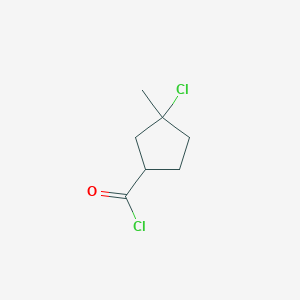
![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)

![6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)
